N'-[(E)-(3-hydroxyphenyl)methylidene]-2-(1H-imidazol-1-yl)acetohydrazide
Description
N-[(E)-1-(3-HYDROXYPHENYL)METHYLIDENE]-2-(1H-IMIDAZOL-1-YL)ACETOHYDRAZIDE is a complex organic compound that features both imidazole and hydrazide functional groups
Properties
Molecular Formula |
C12H12N4O2 |
|---|---|
Molecular Weight |
244.25 g/mol |
IUPAC Name |
N-[(E)-(3-hydroxyphenyl)methylideneamino]-2-imidazol-1-ylacetamide |
InChI |
InChI=1S/C12H12N4O2/c17-11-3-1-2-10(6-11)7-14-15-12(18)8-16-5-4-13-9-16/h1-7,9,17H,8H2,(H,15,18)/b14-7+ |
InChI Key |
IXFLFIKTGBCUKB-VGOFMYFVSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=N/NC(=O)CN2C=CN=C2 |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=NNC(=O)CN2C=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(3-HYDROXYPHENYL)METHYLIDENE]-2-(1H-IMIDAZOL-1-YL)ACETOHYDRAZIDE typically involves the condensation of 3-hydroxybenzaldehyde with 2-(1H-imidazol-1-yl)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-(3-HYDROXYPHENYL)METHYLIDENE]-2-(1H-IMIDAZOL-1-YL)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imine group can be reduced to form an amine.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of 3-hydroxybenzaldehyde derivatives.
Reduction: Formation of 3-hydroxyphenylmethylamine derivatives.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
N-[(E)-1-(3-HYDROXYPHENYL)METHYLIDENE]-2-(1H-IMIDAZOL-1-YL)ACETOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N-[(E)-1-(3-HYDROXYPHENYL)METHYLIDENE]-2-(1H-IMIDAZOL-1-YL)ACETOHYDRAZIDE involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, while the hydrazide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]-2-(1H-IMIDAZOL-1-YL)ACETOHYDRAZIDE
- N-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]-2-(1H-IMIDAZOL-1-YL)ACETOHYDRAZIDE
- N-[(E)-1-(3-ETHOXY-2-HYDROXYPHENYL)METHYLIDENE]-2-(1H-IMIDAZOL-1-YL)ACETOHYDRAZIDE
Uniqueness
N-[(E)-1-(3-HYDROXYPHENYL)METHYLIDENE]-2-(1H-IMIDAZOL-1-YL)ACETOHYDRAZIDE is unique due to the specific positioning of the hydroxyl group on the phenyl ring, which can influence its reactivity and binding properties.
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